molecular formula C17H18N6 B6458877 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine CAS No. 2549008-81-1

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine

Cat. No.: B6458877
CAS No.: 2549008-81-1
M. Wt: 306.4 g/mol
InChI Key: BCWXTWXJKIRFHH-UHFFFAOYSA-N
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Description

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine typically involves multi-step reactions. One common approach is the condensation of heterocyclic amines with electrophiles in the presence of a base. For instance, the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles like ethyl bromoacetate or bromoacetonitrile can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine stands out due to its unique combination of heterocyclic rings, which provides a versatile scaffold for drug development. Its ability to inhibit TAK1 kinase with high potency makes it a promising candidate for anti-cancer therapies, particularly in cases where other treatments have failed .

Properties

IUPAC Name

6-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-7-18-15(3-1)21-11-13-6-9-22(14(13)12-21)17-5-4-16-19-8-10-23(16)20-17/h1-5,7-8,10,13-14H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWXTWXJKIRFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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